![molecular formula C10H8N2O3S B12348716 Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid is a heterocyclic compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological and pharmaceutical activities . The presence of both quinazoline and thioacetic acid moieties in its structure makes it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid typically involves the reaction of 4-hydroxyquinazoline with thioacetic acid under controlled conditions . One common method includes the use of anthranilic acid derivatives, which react with thioacetic acid in the presence of a catalyst to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity . The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, halides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazoline core but lacks the thioacetic acid moiety.
2-Mercaptoquinazoline: Contains a thiol group instead of the thioacetic acid moiety.
Quinazolinone derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid is unique due to the presence of both the hydroxyquinazoline and thioacetic acid moieties, which confer distinct chemical and biological properties .
特性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC名 |
2-[(4-oxo-4aH-quinazolin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-4,6H,5H2,(H,13,14) |
InChIキー |
HYEVICBXPULDIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(=NC(=NC2=O)SCC(=O)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


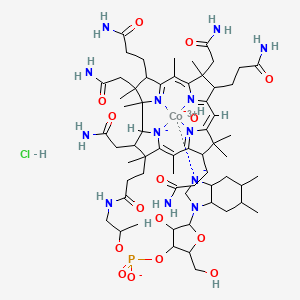
![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/new.no-structure.jpg)
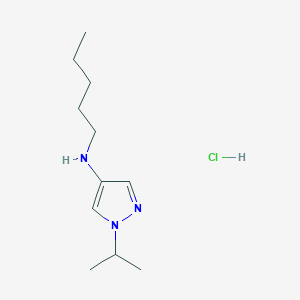
![Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate](/img/structure/B12348650.png)
![Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-](/img/structure/B12348654.png)
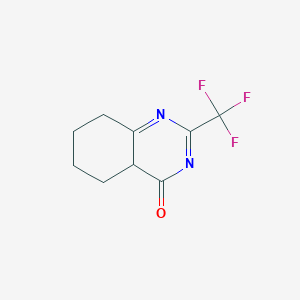
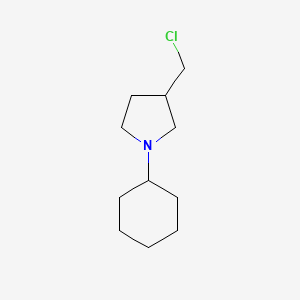
![9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12348661.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12348673.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)
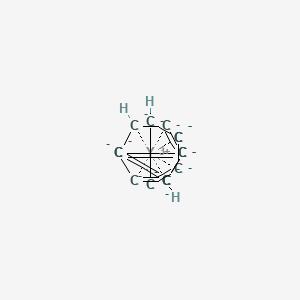
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)
